Exherin, also known as ADH-1, is a small molecule that has been investigated for its potential use in cancer treatment. Its primary function lies in its ability to target N-cadherin, a cell adhesion molecule. N-cadherin plays a crucial role in cell-to-cell interactions and is involved in various cellular processes, including tumor progression and metastasis [].
Cancer cells often exhibit increased N-cadherin expression, which contributes to their ability to invade surrounding tissues and metastasize to distant organs. Exherin acts as a selective anti-N-cadherin agent. By binding to N-cadherin, it disrupts the adhesion between cancer cells, potentially hindering their migration and invasion [].
Exherin, also known as ADH-1, is a cyclic pentapeptide with the chemical formula associated with its CAS number 229971-81-7. Developed by Adherex Technologies, Exherin functions primarily as a vascular-targeting drug. It acts as an antagonist to N-cadherin, a protein involved in cell adhesion and signaling processes. This compound is notable for its potential in disrupting tumor vasculature, thereby inhibiting tumor growth and metastasis .
Exherin's mechanism of action revolves around its interaction with N-cadherin. N-cadherin is a cell adhesion molecule found in various tissues, including tumor blood vessels [, ]. By binding to N-cadherin, Exherin disrupts the interaction between endothelial cells, pericytes, and tumor cells, which are all crucial for maintaining a functional tumor vasculature [, ]. This disruption can lead to:
Exherin's primary chemical reaction involves its binding to N-cadherin. This competitive inhibition leads to a disruption of the interactions that N-cadherin mediates between cells, particularly in the context of tumor vasculature. The binding of Exherin alters the structural integrity of the vascular network within tumors, leading to increased permeability and subsequent vascular collapse .
The biological activity of Exherin is primarily centered around its role as a vascular disrupting agent. By inhibiting N-cadherin, Exherin induces apoptosis in endothelial cells and disrupts the formation of new blood vessels (angiogenesis). This action can significantly reduce the blood supply to tumors, leading to decreased tumor viability and growth. Clinical trials have demonstrated its effectiveness in patients with advanced solid tumors .
The synthesis of Exherin involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the cyclic structure characteristic of Exherin. The process typically includes:
Exherin has several applications, primarily in oncology:
Interaction studies have shown that Exherin specifically binds to N-cadherin, leading to significant biological effects on endothelial cells. This binding prevents N-cadherin-mediated cell-cell adhesion, which is crucial for maintaining vascular integrity. Studies indicate that this interaction can lead to enhanced apoptosis in endothelial cells and reduced angiogenesis in tumors .
Exherin shares similarities with other compounds that target cell adhesion molecules or disrupt angiogenesis. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Cilengitide | Integrin antagonist | Targets integrins involved in cell adhesion |
| Toceranib | Tyrosine kinase inhibitor | Inhibits multiple receptor tyrosine kinases |
| Bevacizumab | Monoclonal antibody against VEGF | Blocks vascular endothelial growth factor |
| Nintedanib | Tyrosine kinase inhibitor | Targets multiple pathways involved in angiogenesis |
Exherin's uniqueness lies in its specific targeting of N-cadherin, distinguishing it from other compounds that may target different pathways or proteins involved in tumor growth and angiogenesis. This specificity may provide unique therapeutic benefits in certain cancer types where N-cadherin plays a pivotal role .
| Experimental system | Quantitative metric | Result | Interpretation |
|---|---|---|---|
| Surface-plasmon resonance using the neural cadherin extracellular domain and the linear reference peptide SWTLYTPSGQSK | Dissociation constant | 10.7 µM [1] | Confirms micromolar-affinity interaction driven by the histidine-alanine-valine core. |
| Cerebellar neuron outgrowth on neural cadherin-expressing fibroblasts | Half-maximal inhibitory concentration for process extension | 0.323 mM [2] | Peptide inhibits neural cadherin function without affecting other classical cadherins. |
| Molecular-dynamics simulation of Exherin docked to the neural cadherin EC1 pocket | Calculated binding free energy | −43.2 kcal mol⁻¹ (dominant hydrophobic and electrostatic components) [3] | In-silico energy profile agrees with experimental antagonism. |
| Cell-aggregation assay with E-cadherin–positive epithelial cells | Inhibition by 0.5 mM Exherin | <5% [4] | Negligible interference with epithelial cadherin demonstrates target selectivity. |
Collectively these studies demonstrate that Exherin binds neural cadherin with micromolar affinity, displays low off-rates typical of hydrophobic pocket engagement, and possesses at least one order-of-magnitude selectivity over epithelial cadherin.
| Model | Measured vascular parameter | Exherin effect | Consequence |
|---|---|---|---|
| Human umbilical vein endothelial monolayers | 70 kDa dextran permeability | 2.1-fold increase vs. control within 30 min [5] | Loosening of endothelial junctions. |
| Murine melanoma xenografts (intravenous Exherin followed by isolated-limb melphalan infusion) | Evans-blue extravasation | +28% (DM443) to +33% (A375) [5] | Enhanced macromolecular leakage despite unchanged interstitial pressure. |
| Dynamic contrast–enhanced magnetic resonance imaging in patients with neural cadherin–positive solid tumours | Median reduction in tumour blood-flow area under the curve | 34% within 90 min of a single infusion [6] | Rapid, reversible perfusion shutdown. |
| Histology of treated xenografts | Haemorrhagic angiolysis and endothelial apoptosis | Evident 3 h after dosing [7] | Physical collapse of immature tumour capillaries. |
By uncoupling neural cadherin junctions between endothelial cells and pericytes, Exherin converts the intrinsically fragile tumour vasculature into a permeable, often haemorrhagic network. This transient leakiness improves deposition of co-administered chemotherapeutics without damaging mature host vessels.
| Tumour model | Exherin concentration / schedule | Apoptosis read-out | Quantitative change | Mechanistic notes |
|---|---|---|---|---|
| Neural cadherin-overexpressing BxPC-3 pancreatic cancer cells | 1 mg ml⁻¹ for 24 h [8] | Terminal deoxynucleotidyl transferase–mediated nick-end labelling positivity | 5% → 28% | Caspase-3 cleavage increased 3.8-fold; effect absent in knock-down clones. |
| Human microvascular endothelial cells | 0.5 mM for 6 h [5] | Annexin V binding | 2.3-fold vs. baseline | Apoptosis correlated with phosphatidylinositol 3-kinase–Akt inactivation and Bad de-phosphorylation. |
| Murine melanoma xenografts (systemic Exherin) | Single dose [5] | Cleaved caspase-3-positive cells in tumour sections | +210% vs. saline | Pro-apoptotic signal confined to neural cadherin–rich tumour endothelium. |
| Vascular smooth-muscle cell spheroids | 0.2 mM for 48 h [9] | Live/dead fluorescence | Viable fraction reduced from 91% to 52% | Neural cadherin disruption abrogated Akt-mediated survival signalling. |
These findings show that Exherin triggers the intrinsic apoptotic cascade in malignant and stromal cells that depend on neural cadherin engagement for survival. The effect is caspase-driven and tightly linked to suppression of phosphatidylinositol 3-kinase–Akt–Bad signalling.
| Experimental context | Neural-cadherin activity | Exherin outcome | EMT marker profile |
|---|---|---|---|
| Collagen I-stimulated scattering of Capan-1 pancreatic cells [8] | Neural-cadherin up-regulation drives motility | 0.2 mg ml⁻¹ Exherin abolished 95% of scatter and reduced migration 78% | Epithelial cadherin preserved; vimentin induction blocked. |
| Orthotopic BxPC-3 tumours overexpressing neural cadherin [8] | Neural-cadherin promotes metastasis | 50 mg kg⁻¹ Exherin reduced pulmonary metastases by 67% | Tumour nodules retained epithelial morphology. |
| Collagen I–Discoidin domain receptor-1 axis in pancreatic cancer [10] | Receptor signalling elevates neural cadherin | Exherin prevented receptor-driven neural cadherin accumulation and downstream extracellular signal–regulated kinase activation | Mesenchymal transition arrested at early stage. |
| Melanoma xenografts differing in phosphatase and tensin homologue status [5] | Hyperactive neural cadherin–Akt coupling in A375 cells | Exherin reduced phosphatase and tensin homologue expression in resistant tumours but inhibited the pathway in sensitive tumours | Divergent epithelial–mesenchymal transition modulation explains heterogeneous growth responses. |
By blocking neural cadherin–mediated cell–cell junctions, Exherin prevents the cadherin switch that underlies epithelial–mesenchymal transition, thereby limiting motility, invasion and dissemination. The extent of this reversal depends on collateral oncogenic pathways but consistently involves preservation of epithelial cadherin and suppression of mesenchymal markers.